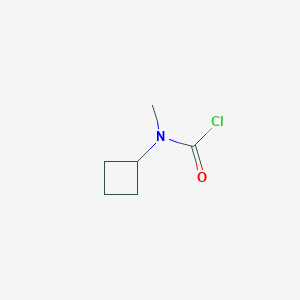![molecular formula C7H8BN3O2 B2623506 {3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid CAS No. 1471260-44-2](/img/structure/B2623506.png)
{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid
Vue d'ensemble
Description
“{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid” is a chemical compound with the CAS Number: 1471260-44-2. It has a molecular weight of 176.97 and its IUPAC name is (3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H8BN3O2/c1-5-9-10-7-4-6(8(12)13)2-3-11(5)7/h2-4,12-13H,1H3 and the Inchi Key is GPQTWAVNDMMBDO-UHFFFAOYSA-N .Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines , suggesting potential targets within oncogenic pathways.
Mode of Action
It’s plausible that it interacts with its targets, leading to changes in cellular processes that inhibit tumor growth .
Biochemical Pathways
Given its potential anti-tumor activity , it may influence pathways related to cell proliferation and survival.
Result of Action
Based on the anti-tumor activity of similar compounds , it may induce cell cycle arrest or apoptosis in cancer cells.
Analyse Biochimique
Biochemical Properties
{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to bind with specific enzymes, thereby influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways . The interaction between this compound and these enzymes can lead to changes in cellular functions and metabolic processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can induce apoptosis in cancer cells by inhibiting the activity of specific kinases involved in cell survival pathways . Additionally, this compound can alter the expression of genes related to cell proliferation and differentiation, thereby affecting cellular growth and development.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of specific enzymes, thereby inhibiting their activity . For instance, it has been shown to inhibit the activity of kinases by binding to their ATP-binding sites, which prevents the phosphorylation of target proteins . This inhibition can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained inhibition of enzyme activity and prolonged changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and modulate cellular functions without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including damage to cellular structures and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle . By modulating these pathways, this compound can alter the levels of metabolites and affect overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and effectiveness in modulating cellular functions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its ability to modulate cellular processes .
Propriétés
IUPAC Name |
(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BN3O2/c1-5-9-10-7-4-6(8(12)13)2-3-11(5)7/h2-4,12-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQTWAVNDMMBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NN=C(N2C=C1)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
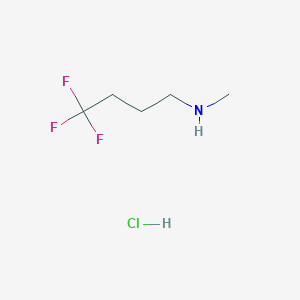
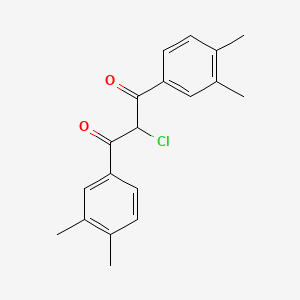
![10-{[(5-Chloropyrazin-2-yl)methyl]sulfanyl}-11-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2623426.png)
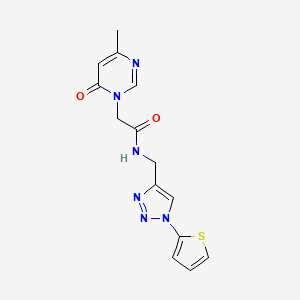

![4-(2-Fluoropyridine-4-carbonyl)-4-azatricyclo[4.3.1.1^{3,8}]undecane](/img/structure/B2623431.png)


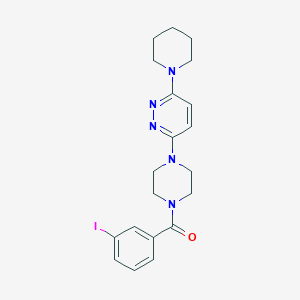
![1-methyl-1H-benzo[d]imidazol-5-yl butane-1-sulfonate](/img/structure/B2623441.png)
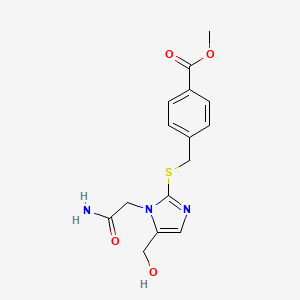
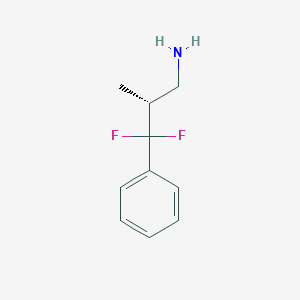
![N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2623444.png)
